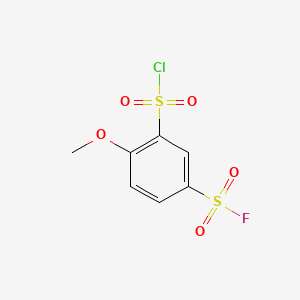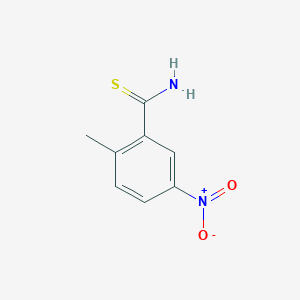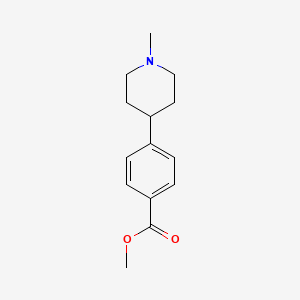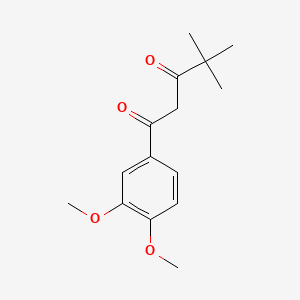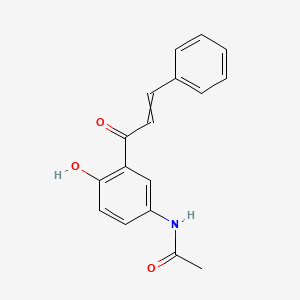
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is an organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its unique structure, which includes a hydroxy group, a phenylallyl group, and an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with cinnamaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylallyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylallyl groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The compound can inhibit or activate various enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the phenylallyl group, resulting in different chemical and biological properties.
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Contains a methoxy group instead of the phenylallyl group, leading to variations in reactivity and applications.
Uniqueness
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is unique due to the presence of the phenylallyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields .
Properties
CAS No. |
24449-58-9 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-14-8-10-17(21)15(11-14)16(20)9-7-13-5-3-2-4-6-13/h2-11,21H,1H3,(H,18,19)/b9-7+ |
InChI Key |
PQOXQUOIPRIKBV-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


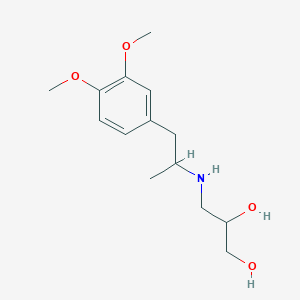
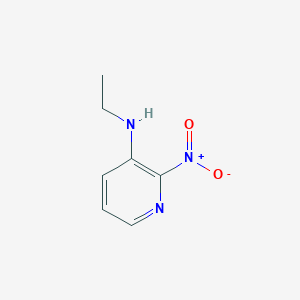

![tert-Butyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8721846.png)
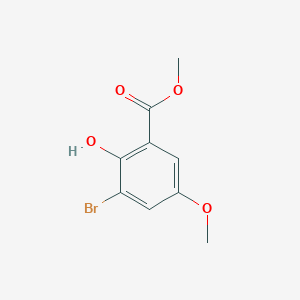
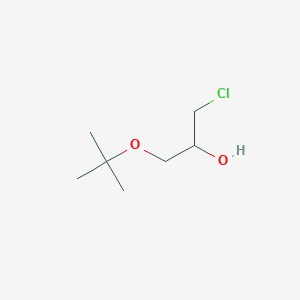
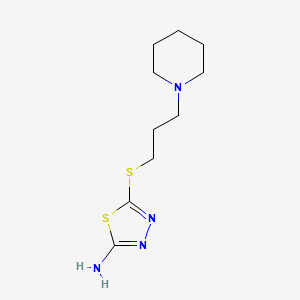
![[(3R,4S)-4-methylpyrrolidin-3-yl]methanamine](/img/structure/B8721878.png)
![6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8721879.png)

